18-Ethoxy-18-oxooctadecanoic acid
Description
Properties
Molecular Formula |
C20H38O4 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
18-ethoxy-18-oxooctadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-2-24-20(23)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)22/h2-18H2,1H3,(H,21,22) |
InChI Key |
MLGDNXDDSRFRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 18 Ethoxy 18 Oxooctadecanoic Acid and Its Derivatives
Investigation of Reaction Mechanisms at Functional Sites
The reactivity of 18-ethoxy-18-oxooctadecanoic acid is primarily dictated by its carboxyl and ester functionalities. These sites are susceptible to a range of chemical transformations, with hydrolysis and esterification being of central importance.
Ester Hydrolysis and Formation Kinetics
The ethyl ester group of this compound can undergo hydrolysis to yield octadecanedioic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. In acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com Conversely, base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com The kinetics of ester hydrolysis are influenced by factors such as temperature, pH, and the presence of catalysts.
The formation of this compound from octadecanedioic acid and ethanol, an esterification reaction, is typically carried out under acidic conditions to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The use of heterogeneous catalysts, such as ion-exchange resins or metal-exchanged montmorillonite (B579905) clays (B1170129), can offer advantages in terms of product separation and catalyst reusability. researchgate.netrsc.org The selective monoesterification of dicarboxylic acids can be achieved by controlling reaction conditions, as the rate of esterification of the first carboxylic acid group is often higher than the second. rsc.org
| Reaction Parameter | Typical Values for Long-Chain Dicarboxylic Acid Monoesters | Influencing Factors |
| Hydrolysis Rate Constant (k) | Varies significantly with pH and temperature | pH, temperature, catalyst presence |
| Esterification Rate Constant (k) | Dependent on catalyst and reaction conditions | Catalyst type, temperature, reactant concentrations |
| Activation Energy (Ea) - Hydrolysis | Typically in the range of 40-60 kJ/mol | Solvent, catalyst |
| Activation Energy (Ea) - Esterification | Dependent on the catalytic system | Catalyst, substrate structure |
This table presents typical data for long-chain dicarboxylic acid monoesters as specific data for this compound is not available.
Aliphatic Chain Functionalization and Structural Diversification
The long aliphatic chain of this compound presents opportunities for functionalization, allowing for the synthesis of a diverse range of derivatives. While the saturated hydrocarbon chain is generally unreactive, modern synthetic methods can introduce functionalities. However, the most common strategies for diversification involve transformations of the existing carboxyl and ester groups.
The carboxylic acid group can be converted to a variety of other functional groups, including amides, acid chlorides, and can also be reduced to an alcohol. These transformations are fundamental in synthetic organic chemistry and allow for the coupling of this molecule to other chemical entities, for instance, in the formation of polymers or in the synthesis of complex molecules where the long aliphatic chain acts as a spacer or a hydrophobic tail. mdpi.com Dicarboxylic acid monoesters are valuable building blocks in the synthesis of complex molecules such as β-lactams. mdpi.com
Similarly, the ester group can be transformed through transesterification reactions with different alcohols to generate a library of esters with varying chain lengths in the alcohol moiety. mdpi.com
Studies on Intermolecular Interactions and Self-Assembly Propensities
Long-chain amphiphilic molecules like this compound, possessing both a polar head (the carboxylic acid) and a long nonpolar tail, are known to exhibit self-assembly behavior in solution and at interfaces. The interplay of hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the aliphatic chains drives the formation of organized structures such as micelles or monolayers. rsc.org
The presence of the ethyl ester at one end of the molecule introduces an asymmetry that can influence the packing and morphology of the self-assembled structures. Studies on similar long-chain fatty acids and their esters have shown that the geometry of the molecules, including the presence of bends or kinks in the chain, can significantly affect their melting points and how they pack in a crystal lattice. libretexts.orgyoutube.com The straight, saturated chain of this compound would be expected to favor close packing.
Theoretical and Computational Chemistry Approaches
To complement experimental studies, theoretical and computational methods can provide valuable insights into the behavior of this compound at the molecular level.
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. nih.gov These simulations can predict the molecule's flexibility, its preferred shapes in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water), and the dynamics of its functional groups. For a long-chain molecule like this, the aliphatic tail can adopt numerous conformations, and MD simulations can help to identify the most probable ones. nih.govresearchgate.net
Simulations can also provide insights into the hydration of the polar carboxylic acid and ester groups, which is crucial for understanding its solubility and interactions in aqueous environments. nih.gov The results of such simulations can be used to rationalize macroscopic properties and to guide the design of new molecules with specific self-assembly characteristics.
| Computational Method | Information Gained for Long-Chain Carboxylic Acid Esters |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, hydration of polar groups, self-assembly behavior. |
| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, spectroscopic properties. |
This table outlines the types of information that can be obtained from computational studies on molecules similar to this compound.
Quantum Chemical Calculations of Reactivity and Electronic Structure of this compound
As of the current body of scientific literature, specific quantum chemical calculations detailing the reactivity and electronic structure of this compound are not publicly available. Computational studies providing in-depth data on parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges for this particular long-chain dicarboxylic acid monoester have not been published.
Theoretical investigations using methods like Density Functional Theory (DFT) or other ab initio quantum chemistry methods are essential for elucidating the electronic properties and predicting the reactivity of chemical compounds. Such studies would provide valuable insights into the molecule's behavior in chemical reactions, including sites susceptible to nucleophilic or electrophilic attack.
While general principles of organic chemistry allow for predictions about the reactivity of the carboxylic acid and ester functional groups present in this compound, detailed quantitative data from quantum chemical calculations would be necessary for a precise understanding of its electronic structure and reactivity profile. Future computational research is required to generate the specific data tables and detailed research findings for this compound.
Applications in Advanced Chemical and Materials Science Research
Function as a Building Block in Complex Chemical Architectures
As a bifunctional molecule, 18-Ethoxy-18-oxooctadecanoic acid is a quintessential building block, or monomer, for creating larger, more complex molecules and materials.
Long-chain dicarboxylic acids and their monoesters are valuable monomers for the synthesis of biodegradable polymers like polyesters and polyamides. chempep.comnih.gov The incorporation of the C18 aliphatic chain can enhance flexibility and biodegradability in the resulting polymer. chempep.com Research on the closely related 18-(tert-butoxy)-18-oxooctadecanoic acid shows its use as a component in synthesizing biodegradable polymers and as a plasticizer for producing flexible polymers. chempep.com These long-chain diacids can be sourced from biotechnological processes, offering a sustainable alternative for creating new polyesters. nih.gov The functionalized polymers created using these building blocks are of interest for further cross-linking reactions and for attaching bioactive moieties. nih.gov
The amphiphilic nature of this compound, possessing a long, oil-soluble (lipophilic) hydrocarbon tail and a water-soluble (hydrophilic) carboxylic acid head, makes it inherently suitable for use as or in the synthesis of surfactants and emulsifiers. While direct studies on this specific application are not prevalent, its fundamental molecular structure supports its potential to stabilize emulsions by reducing interfacial tension between oil and water phases.
Utilization in Bioconjugation Chemistry and Peptide Modification
Bioconjugation, the process of linking molecules to biomolecules like peptides and proteins, is a primary application area for this class of compounds. The long fatty acid chain is particularly useful for modulating the properties of therapeutic peptides.
A major challenge with peptide-based drugs is their rapid clearance from the body. Attaching a lipophilic moiety, such as the C18 chain of this compound, is a proven strategy to extend their circulating half-life. nih.gov The carboxylic acid end of the molecule can be activated and coupled to an amine group on a peptide, such as the side chain of a lysine (B10760008) residue. peptide.com
This strategy is extensively documented for the tert-butyl analog, which serves as a key linker in the synthesis of semaglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in diabetes treatment. chempep.combiosynth.com The modification increases the peptide's hydrophobicity, which in turn enhances its binding to plasma proteins and slows its clearance. nih.gov This general approach allows for the creation of peptide libraries with modified C-termini to fine-tune their solubility, potency, and pharmacokinetic profiles. nih.gov
Table 1: Research Application in Peptide Modification
| Application | Compound Class | Purpose | Example |
|---|---|---|---|
| Pharmacokinetic Enhancement | Long-chain dicarboxylic acid monoesters | To extend the half-life of therapeutic peptides by increasing lipophilicity and promoting albumin binding. | Used as a linker in the synthesis of long-acting GLP-1 analogs like Semaglutide. chempep.combiosynth.com |
The primary mechanism by which lipophilic modification extends a peptide's half-life is through non-covalent binding to human serum albumin (HSA). nih.gov Albumin is the most abundant protein in blood plasma and functions as a natural transport vehicle for fatty acids and other hydrophobic molecules. nih.gov Long-chain fatty acids (C14-C18) bind to albumin with high affinity (nanomolar range), a bond that is significantly stronger than that of shorter-chain fatty acids. nih.gov
By attaching this compound to a peptide, the resulting conjugate can "hitch a ride" on albumin, protecting it from rapid renal clearance and enzymatic degradation. This strategy leverages the natural interaction between long-chain fatty acids and albumin to improve the stability and pharmacokinetic profile of the modified biomolecule.
Table 2: Fatty Acid Chain Length and Albumin Binding Affinity
| Fatty Acid Chain Length | Typical Binding Affinity to Albumin | Reference |
|---|---|---|
| Short to Medium (C6-C12) | 0.5 - 60 µM | nih.gov |
Design and Fabrication of Advanced Lipid-Based Systems
The structure of this compound makes it a candidate for the design of sophisticated lipid-based systems, such as lipid nanoparticles (LNPs) or micelles. These systems are used in drug delivery to encapsulate and transport therapeutic agents. A related compound, Octadecanedioic Acid Mono-L-carnitine Ester Chloride, is noted as a cationic lipid that can be used in the formation of LNPs. broadpharm.com The C18 chain of this compound would be expected to integrate into the lipid bilayer of such nanoparticles, while the terminal carboxyl group could be used for attaching targeting ligands or modifying the surface properties of the system.
Formation of Liposomes and Lipid Nanoparticles for Encapsulation Research
While direct studies detailing the use of this compound in liposome (B1194612) formation are not extensively documented in current literature, its molecular structure suggests a strong potential for such applications. Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic substances. peptide.comxiahepublishing.com The formation of these vesicles relies on amphiphilic molecules that can self-assemble in an aqueous medium. peptide.com
The structure of this compound, with its long hydrophobic tail and polar carboxyl/ester head groups, is analogous to the phospholipids (B1166683) and other amphiphiles commonly used to create liposomes. peptide.com In principle, it could be incorporated into a lipid bilayer along with other components like phospholipids and cholesterol to modify the vesicle's properties. xiahepublishing.com Its inclusion could influence the liposome's size, charge, stability, and the permeability of the membrane, which are critical factors in drug delivery. nih.gov The encapsulation of therapeutic agents within such nanocarriers can protect them from degradation, prolong their circulation time, and enable targeted delivery, thereby reducing systemic toxicity and enhancing efficacy. nih.govnih.gov
Investigation of Controlled Release Mechanisms in Model Systems
The investigation of controlled release mechanisms is a cornerstone of advanced drug delivery. Liposomes and nanoparticles serve as excellent model systems for these studies. nih.gov The release profile of an encapsulated agent can be tuned by altering the composition of the delivery vehicle. xiahepublishing.com
Should this compound be used as a component in a lipid-based nanoparticle, its chemical structure would be expected to influence the release kinetics of an encapsulated drug. The long C18 chain would contribute to the hydrophobic interactions within the lipid bilayer, potentially slowing the diffusion of a trapped molecule. The terminal carboxyl and ethyl ester groups could modulate interactions at the vesicle surface. By systematically varying the concentration of this and other components, researchers could study how changes in membrane fluidity and permeability affect the release rate of a model drug, providing valuable insights for designing sophisticated delivery systems.
Development of Bio-Inspired Materials and Oleochemicals
The development of materials from renewable resources is a rapidly growing field of research. Oleochemicals, which are chemicals derived from plant and animal fats, represent a sustainable alternative to petroleum-based feedstocks. uniquechemsolutions.comfraunhofer.de Long-chain dicarboxylic acids and their derivatives, such as this compound, are valuable building blocks in this domain. gerli.comgerli.com
Research has demonstrated the feasibility of producing mono-ethyl dicarboxylic acids through innovative biocatalytic processes. nih.gov One such method combines ethyl ester synthesis with ω-oxidation in a whole-cell biocatalyst system using Escherichia coli. nih.gov In this process, a fatty acid is first converted to an ethyl ester, which is then oxidized at its terminal end to create a mono-ethyl dicarboxylic acid. nih.gov While this has been specifically demonstrated for medium-chain fatty acids (C6-C9), the principle provides a pathway for the sustainable production of longer-chain derivatives from fatty acid feedstocks. nih.gov For instance, the conversion of nonanoic acid (C9) yielded mono-ethyl azelate with a high molar yield of 0.75. nih.gov
These dicarboxylic acid monoesters are versatile intermediates for synthesizing bio-inspired polymers like polyamides and polyesters, which have applications in coatings, adhesives, and lubricants. fraunhofer.degerli.com The ability to produce these molecules through fermentation of renewable resources like plant oils is a significant step toward creating a more sustainable chemical industry. fraunhofer.deacs.org The specific properties of the resulting polymers can be tailored by the length and functionality of the dicarboxylic acid monomer used.
Advanced Analytical and Characterization Methodologies for Research Purposes
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) for Probing Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For a compound like 18-ethoxy-18-oxooctadecanoic acid, ¹H and ¹³C NMR would provide a complete picture of the proton and carbon environments, respectively.
In a typical ¹H NMR spectrum, the ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), shifted downfield due to the adjacent oxygen atom. The long methylene chain of the octadecanoic backbone would appear as a complex multiplet in the aliphatic region. The protons adjacent to the carbonyl groups would be deshielded and appear at a lower field than the rest of the methylene chain.
For the more commonly referenced 18-(tert-butoxy)-18-oxooctadecanoic acid, the tert-butyl group would present a prominent singlet in the ¹H NMR spectrum. nih.govbroadpharm.com The remaining signals would be analogous to the ethoxy derivative.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethoxy) | ~1.2 | Triplet |
| CH₂ (ethoxy) | ~4.1 | Quartet |
| CH₂ (adjacent to ester C=O) | ~2.2 | Triplet |
| CH₂ (adjacent to acid C=O) | ~2.3 | Triplet |
| (CH₂)₁₄ (methylene chain) | ~1.2-1.6 | Multiplet |
Note: Predicted values are based on standard NMR principles.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different molecular formulas. The exact mass of 18-(tert-butoxy)-18-oxooctadecanoic acid has been computed to be 370.30830982 Da. nih.gov
Fragmentation analysis in mass spectrometry provides further structural information. For this compound, characteristic fragmentation patterns would include the loss of the ethoxy group, the carboxylic acid group, and various cleavages along the aliphatic chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the IR spectrum would prominently feature:
A strong C=O stretching vibration for the ester carbonyl group around 1735 cm⁻¹.
A strong and broad O-H stretching vibration for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A C=O stretching vibration for the carboxylic acid carbonyl, often overlapping with the ester C=O stretch, around 1710 cm⁻¹.
C-O stretching vibrations for the ester and carboxylic acid groups in the 1100-1300 cm⁻¹ region.
C-H stretching and bending vibrations for the aliphatic chain.
Raman spectroscopy, being less sensitive to water, can be particularly useful for analyzing aqueous samples. It would also show the characteristic C=O and C-C stretching vibrations.
Chromatographic Separations for Isolation, Purification, and Purity Assessment of Research Samples
Chromatographic techniques are essential for the separation and purification of dicarboxylic acid monoesters from reaction mixtures and for assessing the purity of the final product. google.com
High-Performance Liquid Chromatography (HPLC) is a widely used method. For compounds like this compound, reversed-phase HPLC with a C18 column is often employed. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier (like formic acid or acetic acid) to ensure the carboxylic acid remains in its protonated form, leading to sharper peaks. reddit.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique. However, due to the low volatility of long-chain dicarboxylic acids, derivatization is usually required to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (B98337) ester. nih.gov
Table 2: Chromatographic Methods for Dicarboxylic Acid Monoester Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with acid | UV, MS |
Advanced Techniques for Characterization of Functionalized Bioconjugates and Materials
When dicarboxylic acid monoesters are used to functionalize biomolecules or materials, specialized techniques are needed to characterize the resulting products and their interactions.
Biophysical Methods for Analyzing Interactions with Proteins and Lipids
The terminal carboxylic acid of this compound allows for its conjugation to proteins or for its interaction with lipid membranes. Several biophysical methods can be employed to study these interactions.
A notable example is the conjugation of a similar molecule, 1,18-octadecanedioic acid, to paclitaxel (B517696) to create a prodrug that complexes with human serum albumin (HSA). nih.gov The preservation of the terminal carboxylic acid was shown to be crucial for binding to the fatty acid binding sites on HSA. nih.gov
For studying interactions with proteins, techniques such as:
Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR) can provide real-time kinetics of binding and dissociation.
NMR Spectroscopy can identify the specific amino acid residues of a protein that are involved in the interaction by observing changes in their chemical shifts upon ligand binding. researchgate.net
To investigate interactions with lipid membranes, methods like:
Liposome-binding assays can determine if the molecule incorporates into or associates with lipid vesicles. dntb.gov.ua
Differential Scanning Calorimetry (DSC) can measure changes in the phase transition temperature of lipid bilayers upon interaction with the molecule.
A fatty acid/cholesterol pull-down assay combined with mass spectrometry is a powerful approach to identify proteins that specifically interact with fatty acyl chains. nih.gov This method could be adapted to identify cellular binding partners for this compound.
Microscopy Techniques for Structural Analysis of Assembled Systems
The visualization and structural elucidation of ordered systems derived from "this compound" at the nanoscale are critically dependent on advanced microscopy techniques. Given the amphiphilic, bolaform nature of this dicarboxylic acid monoester, it is anticipated to self-assemble into a variety of supramolecular structures in different environments, such as monolayers at air-water interfaces, bilayers in aqueous solutions, or ordered arrays on solid substrates. Techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are indispensable for characterizing the morphology, dimensions, and packing of these assemblies.
Atomic Force Microscopy (AFM)
AFM is a premier tool for characterizing the surface topography of self-assembled systems of "this compound" with sub-nanometer resolution. It is particularly well-suited for analyzing monolayers, such as those formed by the Langmuir-Blodgett technique. wikipedia.orgrsc.org In a hypothetical study, a monolayer of "this compound" could be transferred onto a flat substrate like mica or silicon.
AFM imaging in tapping mode would likely reveal the morphology of the monolayer. It would be expected that the molecules organize into domains, with the hydrophobic octadecanoic chains oriented away from the substrate and the hydrophilic ethoxycarbonyl and carboxylic acid head groups interacting with the surface or forming a secondary interface. The phase imaging capabilities of AFM could further distinguish between regions of different packing densities or molecular orientations.
Hypothetical AFM data for a monolayer of "this compound" on a silicon substrate is presented in Table 1.
Table 1: Hypothetical AFM Analysis of an this compound Monolayer
| Parameter | Value | Description |
| Mean Domain Height | 2.5 ± 0.3 nm | Corresponds to the approximate length of the extended molecule, suggesting a perpendicular orientation to the substrate. |
| Surface Roughness (Rq) | 0.45 nm | Indicates a relatively smooth and well-ordered monolayer. |
| Domain Size (Diameter) | 50 - 200 nm | Represents the lateral extent of ordered molecular packing. |
The height of the domains would be a key indicator of the molecular orientation within the monolayer. A height of approximately 2.5 nm would suggest that the C18 chains are largely perpendicular to the substrate.
Transmission Electron Microscopy (TEM)
TEM is invaluable for visualizing the morphology of self-assembled structures of "this compound" in bulk solution, particularly for structures like vesicles, nanotubes, or nanoribbons. Due to its bola-amphiphilic nature, this molecule could form bilayer vesicles in aqueous solutions under specific pH and concentration conditions, where the hydrophobic chains form the core of the bilayer and the hydrophilic ends are exposed to the aqueous environment.
For TEM analysis, a dilute suspension of these nanostructures would be prepared. To enhance contrast, a negative staining agent, such as uranyl acetate, would be employed. The stain surrounds the structures, allowing their shape and dimensions to be clearly observed.
Expected findings from a TEM analysis of self-assembled "this compound" in an aqueous buffer are outlined in Table 2.
Table 2: Hypothetical TEM Analysis of Self-Assembled this compound Nanostructures
| Parameter | Observed Structure | Dimensions |
| Morphology | Spherical Vesicles | Diameter: 100 - 300 nm |
| Bilayer Thickness | 5.0 ± 0.5 nm | Consistent with a bilayer of interdigitated or tilted molecules. |
| Other Morphologies | Nanoribbons | Width: 20 - 50 nm, Length: > 1 µm |
The observation of a bilayer thickness of around 5.0 nm would be consistent with two layers of the molecule, providing strong evidence for the formation of vesicles or other bilayer-based nanostructures.
Scanning Electron Microscopy (SEM)
In a hypothetical scenario, a solution of "this compound" in an organic solvent could be drop-cast onto a conductive substrate and allowed to evaporate. The resulting crystalline or aggregated structures could then be imaged by SEM.
A summary of potential SEM findings is presented in Table 3.
Table 3: Hypothetical SEM Analysis of Drop-Cast this compound
| Feature | Description | Size Range |
| Crystalline Aggregates | Plate-like or needle-like crystals formed upon solvent evaporation. | 1 - 10 µm |
| Surface Porosity | The presence of pores or voids within the aggregated material. | 100 nm - 1 µm |
| Film Homogeneity | Assessment of the uniformity of the deposited film over a large area. | N/A |
SEM imaging could reveal the macroscopic ordering of the molecules and how they arrange themselves into larger structures beyond the nanoscale. This would be complementary to the higher-resolution data obtained from AFM and TEM, providing a more complete picture of the self-assembly behavior of "this compound" across multiple length scales.
Environmental Research on the Fate and Degradation of Fatty Acid Derivatives
Abiotic Degradation Pathways in Simulated Environmental Conditions
Abiotic degradation, which includes processes like hydrolysis and photolysis, plays a significant role in the environmental breakdown of fatty acid esters. These processes are influenced by environmental factors such as pH, temperature, and the presence of sunlight.
Hydrolysis: The ester bond in 18-Ethoxy-18-oxooctadecanoic acid is susceptible to hydrolysis, a chemical reaction with water that would break the molecule down into octadecanedioic acid and ethanol (B145695). The rate of hydrolysis is generally influenced by pH, with faster rates typically observed under acidic or alkaline conditions compared to neutral pH. researchgate.net For similar ester compounds, this process is a primary abiotic degradation pathway in aquatic environments. epa.gov While specific data for this compound is not available, studies on other esters, such as phthalates, have shown that hydrolysis can be a slow process under natural environmental conditions. researchgate.net
Photolysis: Photodegradation, or the breakdown of compounds by light, is another key abiotic pathway. For many organic pollutants, solar-induced photodegradation can be an efficient removal mechanism, sometimes more so than biodegradation. researchgate.net The effectiveness of photolysis depends on the molecule's ability to absorb light and the presence of photosensitizing agents in the environment. For some esters, photolysis is considered a major contributor to their total abiotic degradation. researchgate.net For instance, studies on phthalate (B1215562) esters have demonstrated that natural sunlight can significantly contribute to their degradation in aquatic systems. researchgate.net It is plausible that this compound would also undergo photodegradation, particularly in sunlit surface waters.
Table 1: General Abiotic Degradation Pathways for Fatty Acid Esters
| Degradation Pathway | Description | Key Influencing Factors | Potential Products of this compound |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, Temperature | Octadecanedioic acid, Ethanol |
| Photolysis | Degradation by absorption of light energy. | Sunlight intensity, Wavelength, Presence of sensitizers | Various smaller organic molecules |
Biotic Transformation and Biodegradation by Microbial Communities and Enzymes
The primary mechanism for the environmental degradation of fatty acid esters is typically through the action of microorganisms. ciiq.org Bacteria and fungi possess enzymes that can break down these compounds to use them as a source of carbon and energy.
Enzymatic Hydrolysis: The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes called esterases or lipases, which are widespread in microorganisms. ciiq.orgnih.gov This process mirrors abiotic hydrolysis, yielding octadecanedioic acid and ethanol. nih.gov Studies on various fatty acid esters, including fatty acid ethyl esters (FAEEs), have shown that microbial lipases efficiently carry out this transformation. nih.gov
Metabolism of Degradation Products: Following the initial hydrolysis, the resulting products, octadecanedioic acid and ethanol, are further metabolized by microorganisms. Ethanol is a simple alcohol that is readily biodegradable by a wide range of microbes. Octadecanedioic acid, a long-chain dicarboxylic acid, can be further broken down through pathways such as β-oxidation. In this process, the long carbon chain is sequentially shortened, producing smaller molecules that can enter central metabolic pathways like the Krebs cycle to be ultimately mineralized to carbon dioxide and water under aerobic conditions. nih.govsysu.edu.cn
Table 2: Biotic Degradation of Fatty Acid Esters by Microbial Action
| Degradation Step | Description | Key Enzymes | Intermediate/Final Products |
| Initial Hydrolysis | Cleavage of the ester linkage. | Esterases, Lipases | Dicarboxylic acid (Octadecanedioic acid), Alcohol (Ethanol) |
| Metabolism | Further breakdown of the initial products. | Various metabolic enzymes (e.g., for β-oxidation) | Smaller organic acids, Carbon dioxide, Water |
Research on Transformation Products and Their Environmental Implications in Model Systems
Research into the transformation products of fatty acid ester degradation is crucial for understanding their full environmental impact. While specific studies on this compound are lacking, research on analogous compounds provides valuable insights.
The primary and most predictable transformation products from the initial degradation of this compound are octadecanedioic acid and ethanol. Ethanol is generally considered to have low environmental toxicity and is readily biodegradable. Octadecanedioic acid is a naturally occurring compound found in some plants and is expected to be biodegradable.
In studies of similar compounds like diethyl sebacate (B1225510) (a C10 dicarboxylic acid diethyl ester), the substance is noted to be toxic to aquatic life, but significant environmental problems are not anticipated with proper handling and use. chemicalbook.comsigmaaldrich.com This suggests that while the parent ester may have some ecotoxicity, its degradation products are likely to be less harmful.
However, it is important to consider that under certain conditions, the degradation of organic compounds can lead to the formation of more persistent or toxic intermediates. For some complex plasticizers, partial degradation has been observed to result in recalcitrant metabolites that could increase the toxicity of the system. ciiq.org Therefore, a complete understanding of the biodegradation pathway, including the identification of all significant intermediates and their environmental properties, is necessary for a comprehensive risk assessment.
In biocatalytic studies, it has been shown that mono-ethyl dicarboxylic acids can be produced from fatty acids by engineered E. coli, highlighting a potential biotechnological route for both synthesis and degradation. nih.govresearchgate.net This suggests that the enzymatic machinery for transforming such molecules exists and can be harnessed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 18-Ethoxy-18-oxooctadecanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of octadecanedioic acid using ethoxy-protecting groups. A tert-butyl ester intermediate (e.g., 18-(tert-butoxy)-18-oxooctadecanoic acid) can be synthesized to improve solubility and reduce side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Analytical HPLC with UV detection (210–220 nm) is recommended for purity validation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl) should show characteristic ethoxy protons at δ 1.2–1.4 ppm (triplet) and α-keto carbonyl protons at δ 2.5–2.7 ppm (multiplet).
- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm and ethoxy C-O-C at ~1100 cm.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H] at m/z 371.28 (CHO) .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via TLC or HPLC.
- Hydrolytic Stability : Expose to aqueous buffers (pH 2–9) and analyze ester bond cleavage over time.
- Light Sensitivity : Test under UV (254 nm) and visible light; use amber vials for light-sensitive conditions .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the interaction of this compound with lipid-metabolizing enzymes?
- Methodological Answer :
- In vitro assays : Use recombinant enzymes (e.g., lipases, esterases) in pH-stat titrations to measure hydrolysis rates.
- Molecular docking : Compare binding affinity with structurally related epoxy/hydroxy fatty acids (e.g., 12,13-epoxy-9-octadecenoic acid) using AutoDock Vina .
- Metabolomics : Track metabolic intermediates via LC-MS/MS in cell lysates or plasma .
Q. How can contradictory data in studies involving this compound be resolved?
- Methodological Answer :
- Replication : Repeat experiments under standardized conditions (solvent, temperature, enzyme batch).
- Analytical validation : Cross-validate results using orthogonal techniques (e.g., GC-MS vs. NMR for quantification).
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability and outliers .
Q. What strategies are recommended for developing robust analytical methods to quantify this compound in complex matrices?
- Methodological Answer :
- Sample preparation : Use SPE (C18 cartridges) for lipid removal from biological samples.
- Chromatography : Optimize UPLC conditions (C8 column, acetonitrile/0.1% formic acid gradient) for baseline separation from isomers.
- Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery (>90%) per ICH guidelines .
Q. How should researchers design statistical analyses for dose-response studies involving this compound?
- Methodological Answer :
- Dose-ranging : Use a log-scale (e.g., 0.1–100 µM) to capture EC values.
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism).
- Power analysis : Ensure n ≥ 6 replicates per group to detect 20% effect size (α = 0.05, β = 0.8) .
Data Presentation and Reproducibility
-
Table 1 : Key Analytical Parameters for this compound
Parameter Value/Range Technique Reference Molecular Weight 370.566 g/mol HR-MS LogP (Octanol-Water) ~4.2 (predicted) ChemAxon Degradation Half-life >30 days (pH 7.4, 25°C) HPLC -
Ethical Note : Adhere to institutional guidelines for data integrity, including raw data archiving and authorship criteria (e.g., ICMJE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
